Ionic Conductivity: Performance Benchmarking Against 1-Butylpyridinium Tetrafluoroborate
At 298.15 K, 1-propylpyridinium tetrafluoroborate ([C3py][BF4]) exhibits an ionic conductivity of 0.378 S·m⁻¹, compared to 0.281 S·m⁻¹ for its butyl homolog ([C4py][BF4]), representing a 34.5% higher conductivity for the propyl derivative [1]. This trend, established for the BF4 anion, is consistent with the behavior observed for the iodide anion, where shorter alkyl chains generally correlate with higher ionic mobility and conductivity. The propyl chain length provides an optimal balance between ionic conductivity and other properties like viscosity and melting point.
| Evidence Dimension | Ionic conductivity (κ) at 298.15 K |
|---|---|
| Target Compound Data | 0.378 S·m⁻¹ for 1-propylpyridinium tetrafluoroborate ([C3py][BF4]) |
| Comparator Or Baseline | 0.281 S·m⁻¹ for 1-butylpyridinium tetrafluoroborate ([C4py][BF4]) |
| Quantified Difference | 34.5% higher conductivity for [C3py][BF4] relative to [C4py][BF4] |
| Conditions | Temperature: 298.15 K; Pressure: atmospheric; Method: Electrochemical impedance spectroscopy. |
Why This Matters
Higher ionic conductivity directly translates to lower internal resistance and improved rate capability in electrochemical devices, making 1-propylpyridinium iodide a preferred candidate over its butyl analog for high-power or fast-charging applications.
- [1] Bandrés, I., et al. Thermophysical properties of 1-propylpyridinium tetrafluoroborate. The Journal of Chemical Thermodynamics, 2012, 44(1), 148-153. View Source
